molecular formula C6H11ClN2S B2507636 (2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride CAS No. 2219372-05-9

(2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride

Cat. No.: B2507636
CAS No.: 2219372-05-9
M. Wt: 178.68
InChI Key: UOBGTXCOROVEMY-UHFFFAOYSA-N
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Description

(2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride is a heterocyclic compound with a molecular formula of C6H10N2S·HCl It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-ethylthiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiazole ring .

Scientific Research Applications

(2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria or fungi by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may disrupt cell membrane integrity or inhibit key enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride hydrate
  • 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride hydrate
  • 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride

Uniqueness

(2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

(2-ethyl-1,3-thiazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.ClH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBGTXCOROVEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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